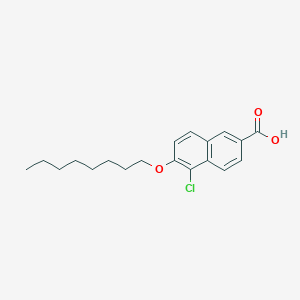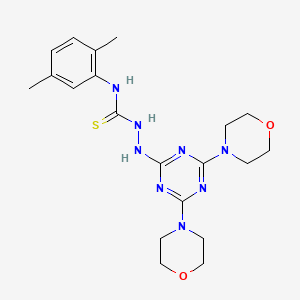
Isoquinoline, 5-chloro-8-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Isoquinoline, 5-chloro-8-fluoro-”, also known as CFIQ, is a complex organic compound with the molecular formula of C10H6ClFN. Isoquinoline is a structural isomer of quinoline and is a benzopyridine, which is composed of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as “Isoquinoline, 5-chloro-8-fluoro-”, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Chemical Reactions Analysis
Fluorinated quinolines, such as “Isoquinoline, 5-chloro-8-fluoro-”, have been synthesized using a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications and SAR Activities
Isoquinoline alkaloids, including derivatives like 5-chloro-8-fluoro-isoquinoline, have been investigated for their diverse pharmacological activities. These compounds are derived from natural sources and have shown significant antimicrobial, antibacterial, antitumor, and other activities. The structure-activity relationship (SAR) studies predict new possible applications for these compounds, highlighting their potential as leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Therapeutic Roles of Isoquinoline Derivatives
Isoquinoline derivatives exhibit a wide range of biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. This makes isoquinoline and its derivatives, like 5-chloro-8-fluoro-isoquinoline, important in developing low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Insights into 8-Hydroxyquinolines
Compounds containing the 8-hydroxyquinoline scaffold, closely related to isoquinolines, have garnered attention due to their significant biological activities, including antimicrobial, anticancer, and antifungal effects. These compounds have been a focus of medicinal chemistry, leading to the development of potent lead compounds with good efficacy and low toxicity. This highlights the therapeutic value of isoquinoline derivatives and their potential as building blocks for pharmacologically active scaffolds (Saadeh, Sweidan, & Mubarak, 2020).
Binding Aspects and Drug Design Implications
Isoquinoline alkaloids, including those related to 5-chloro-8-fluoro-isoquinoline, are known for their binding interactions with nucleic acids, contributing to their pharmacological properties. Understanding these binding aspects, including specificity and energetics, is crucial for drug design. This knowledge serves as a guideline for medicinal chemists in developing new compounds for therapeutic use (Bhadra & Kumar, 2012).
Fluorescent Probes for Zinc Ion Determination
8-Amidoquinoline derivatives, related to isoquinoline compounds, have been explored as functional receptors for zinc ions due to their fast reactivity, good selectivity, and bio-compatibility. This suggests the potential of isoquinoline derivatives in developing sensitive and selective chemosensors for biological applications (Mohamad, Zakaria, Daud, Tan, Ta, Heng, & Hassan, 2021).
Zukünftige Richtungen
There is a growing interest in fluorinated derivatives of quinolines, stimulating research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .
Wirkmechanismus
Target of Action
It’s known that isoquinolines, a class of compounds to which 5-chloro-8-fluoroisoquinoline belongs, are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities .
Mode of Action
It’s known that the introduction of fluorine atoms into isoquinolines often causes unique bioactivities . This suggests that 5-Chloro-8-fluoroisoquinoline may interact with its targets in a unique way due to the presence of the fluorine atom.
Biochemical Pathways
Given the bioactivity of fluorinated isoquinolines, it can be inferred that 5-chloro-8-fluoroisoquinoline may affect multiple biochemical pathways, leading to various downstream effects .
Result of Action
It’s known that fluorinated isoquinolines, a class of compounds to which 5-chloro-8-fluoroisoquinoline belongs, exhibit various bioactivities . This suggests that 5-Chloro-8-fluoroisoquinoline may have multiple molecular and cellular effects.
Eigenschaften
IUPAC Name |
5-chloro-8-fluoroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGQUPOLGKUWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2583475.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583479.png)
![2-(1H-Benzo[d][1,2,3]triazol-1-yl)cyclopentanone](/img/structure/B2583480.png)
![4-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2583482.png)

![4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2583488.png)
![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide](/img/structure/B2583489.png)
![N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2583490.png)

